2-oxooxolan-3-yl 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate
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Overview
Description
2-oxooxolan-3-yl 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate is a complex organic compound that features both a lactone and an acridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxooxolan-3-yl 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate typically involves multi-step organic reactionsSpecific reagents and conditions may include the use of strong acids or bases, high temperatures, and solvents like methanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and safety protocols to handle potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2-oxooxolan-3-yl 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound .
Scientific Research Applications
2-oxooxolan-3-yl 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism by which 2-oxooxolan-3-yl 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes or receptors that are critical for various biological processes. The compound’s unique structure allows it to fit into binding sites on these targets, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Known for its biological activity and used in various medicinal applications.
4-Hydroxyquinoline: Similar to 2-hydroxyquinoline but with different functional groups, leading to distinct properties.
Indole Derivatives: Widely studied for their diverse biological activities and potential therapeutic applications
Uniqueness
What sets 2-oxooxolan-3-yl 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate apart is its combination of a lactone and an acridine moiety, which provides a unique set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications, from drug development to materials science .
Properties
CAS No. |
453555-35-6 |
---|---|
Molecular Formula |
C19H19NO4 |
Molecular Weight |
325.4 |
Purity |
95 |
Origin of Product |
United States |
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